N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-29-14-6-7-15(30-2)20-19(14)23-21(31-20)25(11-13-5-3-4-10-22-13)18(28)12-24-16(26)8-9-17(24)27/h3-7,10H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPYJAUOJAEADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects.
Chemical Structure
The molecular formula of the compound is . The structure features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Benzo[d]thiazole | A heterocyclic aromatic compound linked to various biological activities. |
| Pyrrolidine | A five-membered nitrogen-containing ring that can influence pharmacodynamics. |
| Pyridine | A basic heterocyclic compound known for its role in drug interactions. |
| Acetamide | Enhances solubility and bioavailability. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cancer cell proliferation and modulate cellular signaling pathways related to apoptosis and inflammation. The presence of the benzo[d]thiazole moiety suggests potential interactions with various receptors and enzymes, including those involved in tumor growth and metastasis.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study 1 : A related thiazole derivative demonstrated IC50 values ranging from 0.75 to 89.03 µM against breast (T-47D) and lung (A549) cancer cell lines, indicating effective cytotoxicity .
- Case Study 2 : Another study on thiazolyl-pyrazoline derivatives showed promising results in inhibiting Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, with IC50 values as low as 57 nM .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]thiazole Intermediate : Utilizing thionyl chloride and various organic solvents.
- Coupling with Pyrrolidine : Introducing the pyrrolidine moiety through nucleophilic substitution.
- Final Modifications : Adding the pyridine group to enhance biological activity.
Research Findings
Recent studies have focused on evaluating the pharmacological profiles of similar compounds derived from benzo[d]thiazole:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Thiazolyl-pyrazoline derivatives | Antiproliferative against T-47D cells | 0.75 - 77.10 |
| N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole | Antibacterial activity | Moderate |
| N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-pyridine | Potential anticancer effects | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized framework for such comparisons, though specific research findings cannot be cited due to insufficient evidence.
Hypothetical Structural and Functional Comparisons:
| Compound | Core Structure | Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 4,7-dimethoxy; 2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide | N/A (No data in evidence) |
| Hypothetical Analog 1 | Benzo[d]thiazole | 6-nitro; N-(pyridin-3-yl)acetamide | Kinase inhibition |
| Hypothetical Analog 2 | Benzo[d]oxazole | 5-methoxy; 2-(morpholin-4-yl)acetamide | Anticancer activity |
Key Hypothetical Insights (Based on Field Knowledge):
Substituent Effects : The 4,7-dimethoxy groups on the benzo[d]thiazole core may enhance solubility compared to nitro or halogen substituents, but reduce electrophilic reactivity.
Pyridine vs. Other Heterocycles: The pyridin-2-ylmethyl group could influence binding affinity in metalloenzyme targets compared to pyridin-3-yl or non-aromatic substituents.
Dioxopyrrolidinyl Role: The 2,5-dioxopyrrolidin-1-yl moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins—a feature absent in analogs with non-electrophilic linkers.
Research Findings and Data Gaps
No experimental or computational data on the target compound’s physicochemical properties, bioactivity, or mechanism of action are available in the provided evidence.
Q & A
Basic: What are the standard synthetic methodologies for preparing this compound, and how is its purity validated?
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Thiazole/acetamide formation : Reacting precursors (e.g., substituted benzo[d]thiazoles with activated pyrrolidinone derivatives) using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .
- Solvent and temperature optimization : Reactions are conducted at 60–80°C under nitrogen to prevent hydrolysis of sensitive groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/EtOH mixtures) .
Purity validation : - NMR (1H/13C) confirms structural integrity by matching proton environments (e.g., pyridyl CH2 at δ 4.5–5.0 ppm) .
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .
Advanced: How can statistical optimization (DoE) improve reaction yields for this compound?
Design of Experiments (DoE) systematically evaluates variables like:
- Catalyst loading (e.g., Pd/C for cross-coupling) and solvent polarity (DMF vs. THF) .
- Temperature gradients : Optimizing exothermic steps (e.g., cyclization) to minimize side reactions .
- Response surface modeling : Predicts optimal conditions (e.g., 72% yield at 75°C, 0.1 mol% catalyst) .
Validation : Parallel reactions monitored by TLC/HPLC ensure reproducibility .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns protons (e.g., dimethoxybenzo[d]thiazole aromatic signals) and carbonyl groups (pyrrolidinone C=O at ~170 ppm) .
- HRMS : Confirms molecular ion ([M+H]+) with <2 ppm error .
- IR : Identifies key functional groups (e.g., amide N-H stretch at ~3300 cm⁻¹) .
Advanced: How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved?
- Multi-technique cross-validation : Compare HSQC (C-H coupling) and COSY (proton-proton proximity) to clarify stereochemistry .
- Computational validation : DFT-based NMR chemical shift prediction (e.g., using Gaussian) matches experimental data .
- X-ray crystallography : Resolves absolute configuration if crystals are obtainable .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH-dependent degradation studies : Incubate in buffers (pH 1.2–7.4) at 37°C, monitor via HPLC .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C indicates shelf-life suitability) .
Advanced: What computational strategies predict target interactions for this compound?
- Molecular docking : AutoDock Vina screens against kinases (e.g., EGFR) using the compound’s 3D structure (generated via Chem3D) .
- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
- Pharmacophore mapping : Identifies critical interactions (e.g., H-bonding with pyridyl N) .
Basic: What in vitro assays are used to evaluate biological activity?
- Anticancer : MTT assay (IC50 vs. HeLa cells) with positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Fluorescence-based assays (e.g., HDAC inhibition) with Z’-factor validation .
Advanced: How is structure-activity relationship (SAR) analysis conducted for analogs?
- Functional group substitution : Compare bioactivity of derivatives (e.g., replacing pyridylmethyl with furan) .
- Free-Wilson analysis : Quantifies contributions of substituents (e.g., methoxy vs. ethoxy groups) to IC50 .
Basic: What strategies improve solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures .
- Prodrug design : Introduce phosphate esters at the pyrrolidinone moiety .
Advanced: How is regioselectivity achieved during functionalization of the benzo[d]thiazole core?
- Directing groups : Nitro or methoxy groups orient electrophilic substitution (e.g., bromination at C5) .
- Metal-mediated cross-coupling : Suzuki-Miyaura selectively couples aryl boronic acids to C2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
